Drotebanol

Description

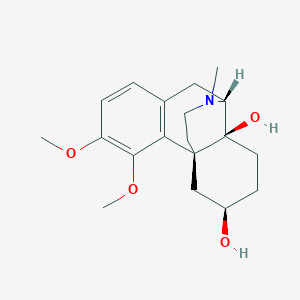

Structure

3D Structure

Properties

CAS No. |

3176-03-2 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1R,9R,10S,13R)-3,4-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-10,13-diol |

InChI |

InChI=1S/C19H27NO4/c1-20-9-8-18-11-13(21)6-7-19(18,22)15(20)10-12-4-5-14(23-2)17(24-3)16(12)18/h4-5,13,15,21-22H,6-11H2,1-3H3/t13-,15-,18-,19-/m1/s1 |

InChI Key |

LCAHPIFLPICNRW-SVYNMNNPSA-N |

SMILES |

CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |

Isomeric SMILES |

CN1CC[C@]23C[C@@H](CC[C@]2([C@H]1CC4=C3C(=C(C=C4)OC)OC)O)O |

Canonical SMILES |

CN1CCC23CC(CCC2(C1CC4=C3C(=C(C=C4)OC)OC)O)O |

Synonyms |

14-hydroxydihydro-6 beta-thebainol 4-methyl ether drotebanol oxymethebanol |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Drotebanol at the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotebanol, also known as oxymethebanol, is a semi-synthetic opioid agonist developed in the 1970s by the Sankyo Company in Japan.[1][2] While its clinical use has been discontinued, its unique pharmacological profile as a potent antitussive and moderate analgesic warrants a detailed examination of its mechanism of action at the mu-opioid receptor (MOR).[1][2] This technical guide synthesizes the available information on this compound's interaction with the MOR, detailing its signaling pathways and providing context with comparative data from well-characterized opioids. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide utilizes illustrative examples from reference MOR agonists to present the expected quantitative analysis and experimental methodologies.

Introduction to this compound

This compound is a morphinan derivative synthesized from thebaine.[1] It was formerly marketed under the brand name Metebanyl for its powerful cough suppressant effects, which are reported to be approximately ten times more potent than codeine.[1] Its analgesic properties are several times stronger than codeine but weaker than morphine.[1] Animal studies indicated a moderate potential for addiction and limited physical dependence, less severe than that observed with morphine or pethidine.[1] this compound is a Schedule I controlled substance in the United States, signifying a high potential for abuse and no currently accepted medical use.[3]

Mechanism of Action at the Mu-Opioid Receptor

This compound exerts its pharmacological effects primarily through its agonist activity at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][4] The binding of this compound to the MOR initiates a cascade of intracellular signaling events that ultimately lead to its observed analgesic and antitussive effects.

Receptor Binding and G-Protein Activation

As an agonist, this compound binds to the MOR, inducing a conformational change in the receptor.[2] This conformational shift facilitates the coupling and activation of intracellular heterotrimeric G-proteins, specifically of the Gi/o subtype.[5][6] The activated Gαi/o subunit dissociates from the Gβγ dimer, and both components proceed to modulate downstream effector proteins.[5]

Illustrative Quantitative Data:

| Compound | Ki (nM) at human MOR | Reference |

| This compound | Data not available | - |

| Morphine | 1 - 10 | [7] |

| Oxymorphone | < 1 | [7] |

| Fentanyl | 1 - 100 | [7] |

| DAMGO | 1 - 5 | Illustrative |

Downstream Signaling Pathways

The activation of Gi/o proteins by this compound leads to the modulation of several key intracellular signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2][6]

-

Modulation of Ion Channels: The Gβγ subunit is thought to directly interact with and modulate the activity of ion channels. This includes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).[2]

-

Potassium Channel Activation: The opening of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability.[2]

-

Calcium Channel Inhibition: The inhibition of VGCCs reduces the influx of calcium ions into the presynaptic terminal, which in turn decreases the release of neurotransmitters such as substance P and glutamate that are involved in pain transmission.[2]

-

Signaling Pathway Diagram:

Caption: this compound signaling pathway at the mu-opioid receptor.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestins. This process is involved in receptor desensitization, internalization, and can initiate a separate wave of signaling. The degree to which a ligand promotes G-protein signaling versus β-arrestin recruitment is termed "biased agonism." The β-arrestin recruitment profile of this compound has not been characterized.

Experimental Protocols

The following sections detail standardized experimental protocols used to characterize the interaction of a ligand with the mu-opioid receptor. While specific data for this compound is unavailable, these methodologies would be employed to generate the quantitative data presented in the illustrative tables.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MOR.

Experimental Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human mu-opioid receptor.

-

Incubation: A fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the MOR.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the MOR are prepared.

-

Incubation: The membranes are incubated with varying concentrations of the test agonist (this compound) in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

-

Filtration: The reaction is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified.

-

Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the log concentration of the agonist to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) are determined.

Illustrative Quantitative Data:

| Compound | EC50 (nM) | Emax (% of DAMGO) |

| This compound | Data not available | Data not available |

| DAMGO | 10 - 50 | 100 |

| Morphine | 50 - 200 | 60 - 100 |

cAMP Accumulation Assay

This assay measures the functional consequence of Gαi/o activation, which is the inhibition of adenylyl cyclase.

Methodology:

-

Cell Culture: Whole cells expressing the MOR are used.

-

Stimulation: The cells are first treated with a stimulator of adenylyl cyclase, such as forskolin, to induce cAMP production.

-

Agonist Treatment: The cells are then treated with varying concentrations of the test agonist (this compound).

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The data are used to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation, from which the IC50 (potency) and the maximal inhibition (efficacy) are determined.

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the MOR and β-arrestin.

Methodology:

-

Cell-Based Assay: A variety of cell-based assays can be used, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC). In these assays, the MOR and β-arrestin are tagged with components of a reporter system.

-

Agonist Stimulation: The cells are stimulated with varying concentrations of the test agonist (this compound).

-

Signal Detection: The recruitment of β-arrestin to the MOR brings the reporter components into proximity, generating a detectable signal (e.g., light or fluorescence).

-

Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for β-arrestin recruitment.

Conclusion

This compound is a mu-opioid receptor agonist with a distinct pharmacological profile characterized by potent antitussive activity and moderate analgesia. Its mechanism of action follows the classical pathway of MOR activation, involving Gi/o protein coupling, inhibition of adenylyl cyclase, and modulation of potassium and calcium channels. While a comprehensive quantitative characterization of this compound's interaction with the mu-opioid receptor is lacking in the publicly available scientific literature, the experimental frameworks outlined in this guide provide a clear path for any future investigations aiming to elucidate the precise molecular pharmacology of this compound. A thorough understanding of the binding kinetics, functional potency and efficacy, and potential for biased agonism of this compound would not only be of historical and academic interest but could also provide valuable insights for the development of novel opioid-based therapeutics with improved safety profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | C19H27NO4 | CID 5463863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 3176-03-2: this compound | CymitQuimica [cymitquimica.com]

- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Drotebanol as an Antitussive: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Drotebanol, also known as oxymethebanol, is a synthetic opioid derived from thebaine.[1] It was originally developed by the Sankyo Company in Japan.[1] While it also possesses analgesic properties, its most prominent feature is its powerful antitussive effect, reported to be approximately ten times more potent than codeine.[1] This guide delves into the core pharmacological characteristics of this compound as an antitussive agent, outlining its mechanism of action, relevant experimental protocols for its evaluation, and the associated signaling pathways.

Pharmacological Profile

Mechanism of Action

This compound exerts its antitussive effects primarily through its agonist activity at opioid receptors within the central nervous system (CNS). The cough reflex is regulated by a complex network of neural pathways, with a key control center located in the medulla oblongata of the brainstem. This compound is believed to act on this cough center to suppress the urge to cough.

The primary molecular target for this compound is the mu-opioid receptor (μ-opioid receptor) , a member of the G-protein coupled receptor (GPCR) family. Binding of this compound to the μ-opioid receptor initiates an intracellular signaling cascade that leads to a reduction in neuronal excitability within the cough center. This modulation of neuronal activity is the basis for its cough suppressant effects.

Quantitative Data

Specific quantitative data for this compound's binding affinity (K_i_ or IC_50_ values) to mu (μ), delta (δ), and kappa (κ) opioid receptors, as well as its precise median effective dose (ED_50_) for antitussive activity in animal models, are not available in recently published scientific literature. The original pharmacological studies conducted in the 1970s likely contain this information, but these publications are not readily accessible. The available data is primarily comparative.

Table 1: Comparative Antitussive Potency of this compound

| Compound | Relative Antitussive Potency | Source |

| This compound | ~10 times more potent than Codeine | [1] |

| Codeine | Standard | N/A |

Table 2: Receptor Binding Affinity of this compound (Qualitative)

| Receptor Subtype | Binding Affinity | Note |

| Mu (μ) Opioid Receptor | High | Primary target for antitussive effect. |

| Kappa (κ) Opioid Receptor | Undetermined | |

| Delta (δ) Opioid Receptor | Undetermined |

Signaling Pathways

As a μ-opioid receptor agonist, this compound triggers a well-characterized G-protein coupled receptor signaling pathway. The binding of this compound to the extracellular domain of the μ-opioid receptor induces a conformational change in the receptor. This change facilitates the activation of an associated intracellular heterotrimeric G-protein of the G_i_/o family.

The activated G-protein dissociates into its Gα_i_/o and Gβγ subunits, which then modulate downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gα_i_/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K^+^) and hyperpolarization of the neuronal membrane.

-

The Gβγ subunit can also inhibit N-type voltage-gated calcium channels (Ca_v_2.2), reducing the influx of calcium ions (Ca^2+^) into the neuron.

-

The cumulative effect of these signaling events is a reduction in neuronal excitability and the inhibition of neurotransmitter release, which ultimately suppresses the cough reflex.

This compound's Mu-Opioid Receptor Signaling Pathway

Experimental Protocols

The evaluation of the antitussive properties of compounds like this compound typically involves in vivo animal models and in vitro receptor binding assays.

In Vivo Antitussive Activity Assessment (Guinea Pig Model)

The guinea pig is a commonly used animal model for studying cough due to its well-defined cough reflex. A standard protocol to assess antitussive efficacy is as follows:

-

Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental conditions for several days.

-

Cough Induction: Cough is induced by exposing the animals to an aerosolized tussive agent. Citric acid or capsaicin are frequently used for this purpose. The animals are placed in a whole-body plethysmography chamber, and the tussive agent is delivered via a nebulizer for a fixed period.

-

Cough Detection and Quantification: The number of coughs is recorded during and after the exposure period. Coughs can be detected and quantified using a combination of a sound-sensitive microphone and a pressure transducer connected to the plethysmography chamber.

-

Drug Administration: this compound or a control substance (e.g., vehicle or codeine) is administered to the animals, typically via subcutaneous or oral routes, at varying doses.

-

Efficacy Evaluation: After a predetermined pretreatment time, the animals are re-challenged with the tussive agent, and the number of coughs is again quantified. The antitussive effect is expressed as the percentage reduction in the number of coughs compared to the control group. The ED_50_ (the dose that produces 50% of the maximal antitussive effect) can then be calculated from the dose-response curve.

Workflow for In Vivo Antitussive Assay

In Vitro Receptor Binding Assay

To determine the binding affinity of this compound for opioid receptors, competitive radioligand binding assays are a standard method.

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells transfected with the human μ-opioid receptor) are prepared.

-

Assay Components: The assay mixture includes the prepared cell membranes, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO for the μ-opioid receptor), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The components are incubated together to allow for competitive binding to the receptors.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The equilibrium dissociation constant (K_i_) for this compound can then be calculated using the Cheng-Prusoff equation.

Workflow for Receptor Binding Assay

Conclusion

References

Drotebanol: A Technical Whitepaper on Analgesic Properties and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotebanol is a semi-synthetic morphinan derivative with potent analgesic and antitussive properties. Developed in the 1970s, its primary mechanism of action is through agonism at the µ-opioid receptor. This document provides a comprehensive technical overview of the analgesic efficacy of this compound, including its pharmacological profile, preclinical data, and the experimental methodologies used in its evaluation. Quantitative data on its potency and efficacy are summarized, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

This compound, chemically known as 3,4-dimethoxy-17-methylmorphinan-6β,14-diol, is a synthetic opioid analgesic derived from thebaine.[1][2] It was first synthesized and pharmacologically evaluated in the early 1970s.[1] As a µ-opioid receptor agonist, this compound exerts its effects by binding to and activating these receptors, which are key components of the endogenous pain-modulating system.[3] This activation leads to a cascade of intracellular events that ultimately result in analgesia and cough suppression.[2] Preclinical studies have demonstrated that this compound possesses analgesic potency several times greater than that of codeine, although it is less potent than morphine.[2] This whitepaper will delve into the available quantitative data, experimental protocols, and the underlying mechanisms of this compound's analgesic action.

Pharmacological Profile

Mechanism of Action

This compound's primary pharmacological target is the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[3] The binding of this compound to the µ-opioid receptor initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins (Gi/o). This activation triggers a downstream signaling cascade with several key effects:

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, which reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: G-protein activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

Neurotransmitter Inhibition: The culmination of these intracellular events is a decrease in neuronal excitability and a reduction in the release of nociceptive neurotransmitters, such as substance P and glutamate, from presynaptic terminals in pain pathways.

This overall mechanism results in the attenuation of pain signals and produces the analgesic effect of this compound.

Quantitative Efficacy and Potency

While comprehensive modern pharmacokinetic and pharmacodynamic data for this compound are scarce due to its discontinuation in clinical use, historical preclinical studies provide valuable insights into its analgesic and antitussive potency.[2] The following tables summarize the available quantitative data, primarily from studies conducted in the 1970s.

Table 1: Analgesic Potency of this compound

| Animal Model | Test Method | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Codeine) | Reference |

| Mice | Hot Plate | Subcutaneous | Data not available | 4x | Yanagita et al., 1977[4] |

| Guinea Pigs | Not specified | Not specified | Data not available | 2x | Yanagita et al., 1977[4] |

Table 2: Antitussive Potency of this compound

| Animal Model | Test Method | Route of Administration | ED50 (mg/kg) | Potency Ratio (vs. Codeine) | Reference |

| Guinea Pigs | Mechanical Stimulation | Not specified | Data not available | 14-25x | Yanagita et al., 1977[4] |

| Guinea Pigs | Ammonia Gas Inhalation | Not specified | Data not available | 5-10x | Yanagita et al., 1977[4] |

| Dogs | Mechanical Stimulation | Not specified | Data not available | 50x | Yanagita et al., 1977[4] |

Note: Specific ED50 values with confidence intervals from the primary literature (Kobayashi et al., 1970) were not accessible for this review. The potency ratios are based on the summary provided by Yanagita et al., 1977.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound's analgesic and dependence properties, as inferred from the available literature.

Analgesic Activity Assessment (Hot Plate Method)

The hot plate test is a common method to assess the analgesic efficacy of drugs against thermal stimuli.

References

- 1. UNODC - Bulletin on Narcotics - 1977 Issue 1 - 004 [unodc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Comparative study of the effects of antitussive drugs in a canine acute cough model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dependence potential of this compound, codeine and thebaine tested in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Development of Drotebanol by Sankyo Company: An In-depth Technical Guide

December 2025

Abstract

This technical guide provides a comprehensive overview of the historical development of Drotebanol (also known as Oxymethebanol), a morphinan derivative with potent antitussive and analgesic properties, by Sankyo Company in the 1970s. The document details the synthesis of this compound from thebaine, its pharmacological profile based on preclinical studies, and the experimental methodologies employed in its evaluation. Quantitative data on its biological activity are presented in tabular format, and key experimental workflows and signaling pathways are illustrated using diagrams generated with the DOT language. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the foundational research on this compound.

Introduction

This compound, chemically known as 14-hydroxydihydro-6β-thebainol-4-methylether, is an opioid agonist that was synthesized and developed by Sankyo Company in Japan during the 1970s.[1] It was marketed under the brand name Metebanyl for its powerful cough suppressant and pain-relieving effects.[1] This document aims to provide a detailed technical account of the historical development of this compound, focusing on its synthesis and pharmacological characterization as conducted by Sankyo researchers.

Synthesis of this compound

This compound is a semi-synthetic morphinan derivative, with thebaine serving as the starting material for its synthesis. The process, as briefly outlined in historical literature, involves a five-step sequence.[2] While a detailed, step-by-step protocol with specific reagents, reaction conditions, and yields was not fully disclosed in the available public literature, a plausible synthetic pathway can be constructed based on the described steps and general knowledge of opioid chemistry.

Plausible Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound from Thebaine.

Experimental Protocol (Hypothetical):

-

Step 1: Oxidation of Thebaine: Thebaine is oxidized to 14-hydroxycodeinone. This is a common transformation in the synthesis of 14-hydroxymorphinans.

-

Step 2: Catalytic Hydrogenation: The double bond in 14-hydroxycodeinone is reduced via catalytic hydrogenation to yield 14-hydroxydihydrocodeinone.

-

Step 3: Ether Ring Cleavage: The 4,5-epoxy ether bridge of 14-hydroxydihydrocodeinone is cleaved.

-

Step 4: Methylation: The resulting phenolic hydroxyl group at the C4 position is methylated.

-

Step 5: Ponndorf Reduction: The keto group at the C6 position is reduced to a hydroxyl group using a Ponndorf-Meerwein-Verley reduction, yielding this compound.

Pharmacological Profile

The primary pharmacological actions of this compound are its potent antitussive and analgesic effects. These activities were extensively studied by Sankyo researchers in various animal models.

Antitussive Activity

This compound demonstrated significantly higher antitussive potency compared to codeine phosphate in several preclinical models.

Table 1: Antitussive Potency of this compound Compared to Codeine Phosphate [2]

| Animal Model | Method of Cough Induction | Potency Ratio (this compound vs. Codeine Phosphate) |

| Guinea-pigs | Mechanical Stimulation | 14 - 25 times more potent |

| Guinea-pigs | Ammonia Gas | 5 - 10 times more potent |

| Dogs | Mechanical Stimulation | 50 times more potent |

Experimental Protocol: Antitussive Assay (Ammonia Gas Method in Guinea Pigs - Representative)

-

Animal Preparation: Male guinea pigs weighing 250-300g are used.

-

Cough Induction: The animals are placed in a chamber and exposed to a nebulized solution of 2.5% ammonia gas for 3 minutes to induce coughing.

-

Drug Administration: this compound or codeine phosphate is administered subcutaneously 30 minutes before exposure to ammonia gas.

-

Observation: The number of coughs during the 3-minute exposure period is counted by a trained observer.

-

Data Analysis: The dose required to reduce the number of coughs by 50% (ED50) is calculated for each compound, and the potency ratio is determined.

Analgesic Activity

This compound also exhibited analgesic effects that were several times stronger than codeine, although weaker than morphine.[1]

Table 2: Analgesic Potency of this compound Compared to Codeine Phosphate [2]

| Animal Model | Analgesic Test | Potency Ratio (this compound vs. Codeine Phosphate) |

| Guinea-pigs | Not specified | 2 times more potent |

| Mice | Not specified | 4 times more potent |

Experimental Protocol: Analgesic Assay (Hot Plate Test in Mice - Representative)

-

Animal Preparation: Male mice weighing 20-25g are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Drug Administration: this compound or a reference analgesic is administered subcutaneously.

-

Testing: At a predetermined time after drug administration, each mouse is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The dose that produces a 50% increase in the pain threshold (ED50) is calculated.

Other Pharmacological Effects

-

Respiratory Depression: The respiratory depressant effect of this compound was reported to be weaker than that of codeine phosphate in anesthetized cats and dogs and not observable at antitussive doses in unanesthetized dogs.[2]

-

Dependence Potential: Studies in rhesus monkeys indicated that this compound has a moderate potential for producing physical dependence, but it was less severe than that observed with morphine or pethidine.[1][2]

Mechanism of Action

This compound acts as an opioid agonist with a high affinity for the µ-opioid receptor. The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

Caption: Signaling pathway of this compound via the µ-opioid receptor.

Conclusion

The development of this compound by Sankyo Company in the 1970s represents a notable chapter in the history of opioid research. Through a multi-step synthesis from thebaine, Sankyo's researchers produced a compound with potent antitussive and analgesic properties that, at the time, offered a promising therapeutic alternative. The preclinical pharmacological studies provided a solid foundation for its clinical use as Metebanyl. Although no longer in medical use and now a controlled substance, the historical development of this compound provides valuable insights into the drug discovery and development process of that era. Further research into the specific receptor kinetics and in vivo metabolism of this compound could provide a more complete understanding of its pharmacological profile.

References

A Technical Guide to the Legal Status of Drotebanol for Scientific Research in the United States

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the legal status, regulatory requirements, and pharmacological profile of Drotebanol (also known as Oxymethebanol) for scientific research purposes in the United States.

Executive Summary

This compound is a morphinan derivative with potent antitussive and analgesic properties.[1] In the United States, it is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA).[2] This designation imposes stringent regulatory requirements on researchers and institutions wishing to study the compound. This guide outlines the necessary steps to legally procure and conduct research with this compound, summarizes its known pharmacological characteristics, and provides representative experimental protocols and pathway diagrams to inform research design.

Legal Status and Regulatory Framework

This compound is regulated under the Controlled Substances Act (CSA) as a Schedule I drug.[2] Substances in this category are defined as having:

-

A high potential for abuse.

-

No currently accepted medical use in treatment in the United States.

-

A lack of accepted safety for use under medical supervision.

The DEA has assigned this compound the Administrative Controlled Substances Code Number (ACSCN) 9335.[2]

Requirements for Researchers

To legally conduct research with this compound, scientists and their institutions must adhere to a multi-step regulatory process involving several federal agencies.

Key Regulatory Steps:

-

DEA Registration: Researchers must obtain a specific Schedule I registration from the DEA. This is a separate registration from any other DEA licenses for handling other controlled substances (e.g., Schedules II-V).

-

Research Protocol Submission: A detailed research protocol must be submitted to the DEA outlining the scope, methodology, and objectives of the proposed study.

-

HHS Review: The Department of Health and Human Services (HHS) must determine that the researcher is qualified and competent and that the proposed research has scientific merit.

-

FDA IND Application: For any research involving human subjects, an Investigational New Drug (IND) application must be filed with and approved by the Food and Drug Administration (FDA).

-

State Licensing: Researchers must also comply with any state-specific licensing and regulatory requirements for conducting research with Schedule I substances.

-

Secure Storage and Record-Keeping: Strict protocols for the storage, handling, and documentation of this compound are mandatory to prevent diversion. This includes maintaining detailed acquisition, use, and disposal records.

The overall workflow for obtaining regulatory approval is depicted below.

Pharmacology and Quantitative Data

This compound is a semi-synthetic opioid agonist derived from thebaine.[1] Its primary mechanism of action is through binding to and activating mu-opioid receptors in the central nervous system.[3]

Pharmacological Effects

-

Antitussive: this compound exhibits powerful cough suppressant effects.

-

Analgesic: It produces pain relief, although it is reported to be less potent than morphine.[1]

-

Dependence Liability: Animal studies have indicated that this compound has a moderate potential for producing physical dependence.[1]

Potency Comparison

| Pharmacological Effect | This compound Potency vs. Codeine | This compound Potency vs. Morphine |

| Antitussive | ~10 times more potent[1] | Data not available |

| Analgesic | Several times more potent[1] | Weaker[1] |

Representative Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. These are based on modern standards for opioid research and should be adapted to specific experimental goals.

Mu-Opioid Receptor Binding Assay (Competitive)

This protocol describes a representative method for determining the binding affinity of this compound for the mu-opioid receptor using a competitive radioligand binding assay.

Materials:

-

HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist).

-

Non-specific binding control: Naloxone.

-

This compound solutions of varying concentrations.

-

Scintillation cocktail and counter.

Methodology:

-

Membrane Preparation: Harvest hMOR-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]DAMGO, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of naloxone.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of [³H]DAMGO binding). The Ki (binding affinity) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

As a mu-opioid receptor agonist, this compound is expected to initiate a cascade of intracellular signaling events typical for Gi/Go-coupled receptors.

Key Signaling Events:

-

Receptor Activation: this compound binds to the mu-opioid receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/Go), causing the dissociation of the Gα and Gβγ subunits.

-

Downstream Effects:

-

The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5]

-

-

Desensitization: Prolonged activation leads to receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin. This uncouples the receptor from G-proteins and can lead to receptor internalization, a key mechanism of tolerance.[4][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C19H27NO4 | CID 5463863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3176-03-2: this compound | CymitQuimica [cymitquimica.com]

- 4. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Oxymetholone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymetholone is a synthetic anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).[1][2] First synthesized in the 1960s, it was developed to enhance anabolic properties while minimizing androgenic effects and improving oral bioavailability.[3] Clinically, its primary application is in the treatment of various forms of anemia, including those caused by deficient red blood cell production.[4][5] It is also used to address osteoporosis and to promote muscle growth and weight gain in malnourished patients or those with wasting syndromes, such as in HIV/AIDS.[2][6] Oxymetholone exerts its effects primarily through its interaction with the androgen receptor, leading to a cascade of cellular responses that modulate protein synthesis and erythropoiesis.

Chemical and Physical Properties

Oxymetholone is a white to pale yellow crystalline powder that is odorless.[1][7] It is practically insoluble in water but exhibits solubility in several organic solvents.[1][7] The compound is sensitive to light and can gradually change color and decompose upon exposure.[1][7]

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | (2Z,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[4] |

| CAS Number | 434-07-1[8] |

| Molecular Formula | C₂₁H₃₂O₃[8] |

| Molecular Weight | 332.48 g/mol [8] |

| Synonyms | Anadrol, Anapolon, Adroyd, Anasteron, Protanabol[9] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 172-180°C | [8] |

| Boiling Point | 409.59°C (estimated) | [8] |

| Water Solubility | < 1 mg/mL at 22.8°C | [4] |

| Solubility in other solvents | Freely soluble in chloroform; soluble in dioxane; sparingly soluble in methanol, ethanol, and acetone; slightly soluble in diethyl ether. | [7] |

| logP (Octanol-Water Partition Coefficient) | 4.4 | [4] |

| Optical Rotation | [α]²⁰D: +34° to +38° (in 1,4-dioxane) | [7] |

| UV max | 285 nm (log ε 3.99) | [9] |

Mechanism of Action

The biological activity of Oxymetholone is mediated through its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily that acts as a ligand-activated transcription factor.[2][6][10]

Androgen Receptor (AR) Signaling Pathway

The mechanism of action of Oxymetholone follows the general pathway of steroid hormone receptor activation:

-

Ligand Binding: Being lipophilic, Oxymetholone diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.[11]

-

Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs) that keep the receptor in an inactive state.[11]

-

Dimerization and Nuclear Translocation: The activated AR-ligand complexes form homodimers.[11] These dimers then translocate from the cytoplasm into the nucleus.[11]

-

DNA Binding: Within the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[11]

-

Transcriptional Regulation: The AR-ARE complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of androgen-responsive genes.[10][11] This leads to an increase in protein synthesis (anabolic effect) and other androgenic responses.

Stimulation of Erythropoiesis

Oxymetholone is known to stimulate the production of red blood cells (erythropoiesis), which is why it is used to treat anemia.[5] The proposed mechanism involves the enhanced production of erythropoietin (EPO), a hormone that is a key regulator of this process.[12][13] Androgenic-anabolic steroids can stimulate EPO production from the renal cortex and also directly stimulate red blood cell stem cells in the bone marrow.[13] However, some studies suggest that Oxymetholone's effect on erythropoiesis may not be solely mediated by the EPO pathway, as it has been shown to improve hematological parameters without a corresponding increase in serum EPO levels.[2] An alternative proposed mechanism involves the downregulation of osteopontin, a promoter of stem cell quiescence, leading to increased hematopoietic stem cell cycling.[2]

Experimental Protocols

General Protocol for Steroid Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of Oxymetholone to the androgen receptor using a competitive radioligand binding assay.

-

Preparation of Reagents:

-

Receptor Source: Prepare a tissue homogenate or cell lysate known to express the androgen receptor.

-

Radioligand: A radiolabeled androgen with high affinity for the AR, such as ³H-dihydrotestosterone (³H-DHT), is used.

-

Competitor: Prepare serial dilutions of non-radiolabeled Oxymetholone.

-

-

Incubation:

-

In a series of tubes, incubate a constant amount of the receptor preparation with a fixed concentration of the radioligand and varying concentrations of Oxymetholone.

-

Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a large excess of unlabeled ligand).

-

-

Separation of Bound and Free Ligand:

-

After incubation, separate the receptor-bound radioligand from the free radioligand. Common methods include filtration through glass fiber filters or adsorption of the free ligand with charcoal.[14]

-

-

Quantification:

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is then analyzed to determine the inhibitory concentration (IC₅₀) of Oxymetholone, which can be used to calculate its binding affinity (Ki). A Scatchard plot can also be used to determine the receptor affinity and concentration.[14]

-

General Protocol for In Vivo Assessment of Anabolic and Androgenic Activity

This protocol outlines a general method for evaluating the anabolic and androgenic effects of Oxymetholone in a rodent model, based on the Hershberger assay principles.

-

Animal Model:

-

Use castrated male rats to eliminate the influence of endogenous androgens.

-

-

Treatment Groups:

-

Divide the animals into a control group (vehicle administration) and one or more treatment groups receiving different doses of Oxymetholone (e.g., 5 mg/kg body weight, administered orally).[12]

-

-

Administration:

-

Administer the vehicle or Oxymetholone daily for a specified period (e.g., 60 days).[12]

-

-

Endpoint Measurement:

-

At the end of the treatment period, euthanize the animals.

-

Dissect and weigh specific tissues:

-

Anabolic activity: Levator ani muscle.

-

Androgenic activity: Seminal vesicles and ventral prostate.

-

-

Collect blood samples for hematological analysis (e.g., hemoglobin, hematocrit, red blood cell count).[12]

-

-

Data Analysis:

-

Compare the weights of the target tissues and the hematological parameters between the control and treated groups. An increase in the weight of the levator ani muscle indicates anabolic activity, while an increase in the weight of the seminal vesicles and prostate indicates androgenic activity.

-

Conclusion

Oxymetholone is a potent synthetic anabolic-androgenic steroid with significant therapeutic applications, particularly in the treatment of anemias. Its primary mechanism of action is through the activation of the androgen receptor signaling pathway, leading to increased protein synthesis and stimulation of erythropoiesis. The detailed understanding of its chemical structure, properties, and biological activities is crucial for the development of new therapeutic strategies and for managing its clinical use and potential side effects. The experimental protocols outlined provide a foundational framework for further research into the pharmacological profile of Oxymetholone and related compounds.

References

- 1. Oxymetholone | 434-07-1 [chemicalbook.com]

- 2. Oxymetholone Therapy of Fanconi Anemia Suppresses Osteopontin Transcription and Induces Hematopoietic Stem Cell Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Oxymetholone | C21H32O3 | CID 5281034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Oxymetholone - Wikipedia [en.wikipedia.org]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Oxymetholone CAS#: 434-07-1 [m.chemicalbook.com]

- 9. Oxymetholone [drugfuture.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. ospublishers.com [ospublishers.com]

- 13. EFFECTS OF STEROIDS ON ERYTHROPOIESIS AND MANAGEMENT | ΓΙΩΡΓΟΣ ΤΟΥΛΙΑΤΟΣ. Η Σωματοδόμηση με το βλέμμα του Ιατρού [gtoul.com]

- 14. Methods for ligand-receptor assays in clinical chemistry (Journal Article) | OSTI.GOV [osti.gov]

Drotebanol: A Technical Guide to its Relationship with Morphinan Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drotebanol (Oxymethebanol) is a semi-synthetic morphinan derivative with potent antitussive and moderate analgesic properties.[1] Synthesized from thebaine, an alkaloid extracted from the poppy plant (Papaver bracteatum), this compound's pharmacological profile is defined by its interaction with opioid receptors, primarily the µ-opioid receptor.[1][2] This technical guide provides an in-depth analysis of this compound's structural and functional relationship to other key morphinan derivatives, including its precursor thebaine, and clinically relevant opioids such as morphine, codeine, oxymorphone, and hydromorphone, as well as the antagonist naloxone. This document outlines quantitative pharmacological data, detailed experimental methodologies, and visual representations of relevant pathways to facilitate a comprehensive understanding for researchers in drug development and pharmacology.

Structural and Functional Classification

This compound, chemically known as 3,4-dimethoxy-17-methylmorphinan-6β,14-diol, belongs to the morphinan class of opioids.[2] The rigid pentacyclic structure of morphinans provides a scaffold for various substitutions that significantly alter their pharmacological properties. This compound is an agonist at opioid receptors, with a particularly high affinity for the µ-opioid receptor, which mediates its analgesic and antitussive effects.[2][3]

Quantitative Pharmacological Data

The interaction of this compound and related morphinan derivatives with opioid receptors can be quantified by their binding affinities (Ki), which represent the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize the opioid receptor binding affinities for key morphinan derivatives.

Table 1: µ-Opioid Receptor (MOR) Binding Affinities

| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |

| This compound | Data not available | |||

| Morphine | 1.2 | Rat brain | [3H]-DAMGO | [3] |

| Codeine | >10,000 | Human recombinant | [3H]-DAMGO | [4] |

| Thebaine | 1,020 (δ) / 2,750 (µ) | Cloned receptors | [3H]diprenorphine | [5] |

| Oxymorphone | <1 | Human recombinant | [3H]-DAMGO | [6][7] |

| Hydromorphone | 0.6 | Rat brain | [3H]-DAMGO | [3] |

| Naloxone | 1.1 - 1.4 | Multiple | Multiple | [8] |

Table 2: δ-Opioid Receptor (DOR) Binding Affinities

| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |

| This compound | Data not available | |||

| Morphine | 68.5 | HEK cells | [3H]-DPDPE | [9] |

| Thebaine | 1,020 | Cloned receptors | [3H]diprenorphine | [5] |

| Naloxone | 16 - 67.5 | Multiple | Multiple | [8] |

Table 3: κ-Opioid Receptor (KOR) Binding Affinities

| Compound | Ki (nM) | Species/Tissue | Radioligand | Reference |

| This compound | Data not available | |||

| Naloxone | 2.5 - 12 | Multiple | Multiple | [8] |

Experimental Protocols

Synthesis of this compound from Thebaine

While it is established that this compound is synthesized from thebaine, a detailed, publicly available experimental protocol is scarce.[1] The synthesis generally involves the oxidation of thebaine to introduce the 14-hydroxyl group and subsequent reduction of the 6-keto group. A general conceptual pathway is outlined below.

Conceptual Synthesis Steps:

-

Oxidation of Thebaine: Thebaine is treated with an oxidizing agent, such as performic acid or hydrogen peroxide in formic acid, to yield 14-hydroxycodeinone.

-

Reduction of 14-hydroxycodeinone: The 6-keto group of 14-hydroxycodeinone is stereoselectively reduced to the 6β-hydroxyl group to form this compound. This reduction can be achieved using various reducing agents, and the choice of agent is critical for obtaining the desired stereoisomer.

A detailed, validated experimental protocol for the synthesis of this compound could not be retrieved from the available literature. Researchers should refer to patents from the 1970s by the Sankyo Company or related literature on the synthesis of 14-hydroxymorphinans for more specific guidance.

Opioid Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of a compound to opioid receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [3H]-DAMGO for MOR).[3]

-

Unlabeled competitor ligand (the compound to be tested, e.g., this compound).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold incubation buffer).

-

Non-specific binding determinator (e.g., a high concentration of naloxone).[1]

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add in order:

-

Incubation buffer.

-

A fixed concentration of the radioligand.

-

Varying concentrations of the unlabeled competitor ligand.

-

For total binding wells, add buffer instead of the competitor.

-

For non-specific binding wells, add a saturating concentration of a non-labeled antagonist like naloxone.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[1]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Use a non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hot Plate Test for Analgesia in Mice

The hot plate test is a common method to assess the analgesic efficacy of drugs against thermal pain.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Timer.

-

Experimental animals (e.g., mice).

-

Test compound (e.g., this compound) and vehicle control.

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

-

Baseline Latency: Place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C), and start the timer immediately. Observe the mouse for nocifensive behaviors, such as paw licking, shaking, or jumping. Record the latency (in seconds) to the first clear pain response. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any mouse not responding by this time is removed and assigned the cut-off latency.

-

Drug Administration: Administer the test compound or vehicle to the mice via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

-

Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: Compare the post-treatment latencies of the drug-treated group to the vehicle-treated group. A significant increase in the response latency in the drug-treated group indicates an analgesic effect. The data can be expressed as the mean latency ± SEM or as the percentage of maximum possible effect (%MPE).

Visualizations

Structural Relationship of this compound to Other Morphinans

Caption: A diagram illustrating the biosynthetic and semi-synthetic relationships between this compound and other key morphinan derivatives.

Conceptual Synthetic Pathway from Thebaine to this compound

Caption: A simplified diagram showing the key chemical transformations in the synthesis of this compound from thebaine.

This compound Signaling Pathway at the µ-Opioid Receptor

Caption: A diagram of the intracellular signaling cascade initiated by the binding of this compound to the µ-opioid receptor.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Synthesis of Novel Morphinans From Thebaine - Enlighten Theses [theses.gla.ac.uk]

- 3. US7323576B2 - Synthetic route to dronabinol - Google Patents [patents.google.com]

- 4. Chemoenzymatic Total Synthesis of (+)-10-Keto-Oxycodone from Phenethyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US7906647B2 - Process for preparing oxycodone having reduced levels of 14-hydroxycodeinone - Google Patents [patents.google.com]

- 9. Complete biosynthesis of opioids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Dependence Potential of Drotebanol: A Technical Guide for Preclinical Assessment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drotebanol (Oxymethebanol), a morphinan derivative synthesized from thebaine, is a potent opioid agonist with recognized antitussive and analgesic properties.[1] Developed in the 1970s, its clinical use has been discontinued, and it is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[1][2] Preclinical evaluation in animal models is fundamental to understanding the dependence liability of opioid compounds like this compound. This technical guide provides an in-depth overview of the in vivo methods used to characterize the dependence potential of this compound, with a focus on self-administration and physical dependence studies in non-human primates, the gold standard for this assessment. The guide includes detailed experimental protocols, a summary of available quantitative data, and visualizations of key biological pathways and experimental workflows to support researchers in drug development and abuse liability assessment.

Introduction: Pharmacological Profile of this compound

This compound acts as a mu-opioid receptor (MOR) agonist.[3] The activation of MORs, which are G-protein coupled receptors (GPCRs), is responsible for the compound's analgesic and euphoric effects, but also mediates its adverse effects, including the development of tolerance and physical dependence.[4][5] Chronic stimulation of MORs leads to cellular adaptations, such as receptor desensitization and an upregulation of the cyclic AMP (cAMP) signaling pathway, which contribute to the state of dependence and the emergence of withdrawal symptoms upon cessation of the drug.[4][5] Pharmacologically, this compound's antitussive effects are reported to be approximately 10 times more potent than codeine, with analgesic effects several times stronger than codeine but weaker than morphine.[1] Early animal studies indicated a moderate addictive potential with limited physical dependence.[1]

Core Signaling Pathway in Opioid Dependence

The primary molecular mechanism underlying opioid dependence involves the mu-opioid receptor (MOR) signaling cascade within the central nervous system. The following diagram illustrates the acute and chronic effects of an opioid agonist like this compound on a neuron.

Assessing Dependence Potential: Key In Vivo Models

The dependence potential of this compound has been evaluated using two primary methodologies in rhesus monkeys: intravenous self-administration to assess psychological dependence (reinforcing effects) and observation of withdrawal signs to assess physical dependence.[1]

Intravenous Self-Administration

This model assesses the reinforcing properties of a drug, which is a proxy for its abuse liability and psychological dependence potential. Animals are surgically equipped with intravenous catheters and learn to perform an action (e.g., press a lever) to receive a drug infusion.

This protocol is based on the methodology described by Yanagita et al. (1977) for testing in rhesus monkeys.[1]

-

Subjects: Naive or experienced adult rhesus monkeys (Macaca mulatta).

-

Apparatus: Monkeys are housed individually in experimental cages equipped with a lever. The cage is connected to an infusion pump via a protected tube and a swivel arm system to allow the monkey free movement.

-

Surgical Preparation: Under anesthesia, a chronic indwelling silicone catheter is implanted into a jugular or femoral vein. The catheter is passed subcutaneously to the mid-scapular region and connected to the infusion line.

-

Training/Pre-testing: Monkeys are first trained to self-administer a known reinforcing drug (e.g., cocaine or SPA) at a fixed unit dose on a continuous reinforcement schedule (FR1: one lever press results in one infusion). Sessions typically last for several hours per day.

-

Substitution Phase: Once a stable rate of self-administration is established with the training drug, saline is substituted to confirm that the behavior extinguishes. Following this, this compound is substituted for the training drug.

-

Testing Conditions:

-

Drug: this compound hydrochloride, dissolved in saline.

-

Unit Doses Tested: 0.25, 1.0, and 4.0 mg/kg/infusion.[1]

-

Schedule: Continuous self-administration is available 24 hours a day. Each lever press delivers the unit dose.

-

Observation Period: Monkeys are tested with each dose for a period of 4 weeks.

-

-

Data Collection: The primary dependent variable is the number of infusions self-administered per day. Animal behavior and general health are also monitored daily.

-

Analysis: The rate of this compound self-administration is compared to the rate of saline self-administration. A significantly higher rate for the drug indicates a positive reinforcing effect.

The following table summarizes the findings from the continuous intravenous self-administration study of this compound compared to codeine and thebaine in rhesus monkeys.[1]

| Compound | Unit Dose (mg/kg/infusion) | Number of Monkeys Tested | Number of Monkeys Showing Reinforcement | Mean Daily Infusions (Reinforced Monkeys) |

| This compound | 0.25 | 2 | 2 | 10.3 |

| 1.0 | 2 | 1 | 2.6 | |

| 4.0 | 2 | 0 | - | |

| Codeine | 0.063 | 3 | 3 | 59.7 |

| 0.25 | 3 | 3 | 43.1 | |

| Thebaine | 0.063 | 2 | 1 | 10.5 |

| 0.25 | 2 | 1 | 14.0 |

Data adapted from Yanagita et al. (1977).[1]

Interpretation: this compound demonstrated a weak reinforcing effect at the lowest dose tested (0.25 mg/kg), which was extinguished at higher, likely aversive, doses.[1] In contrast, codeine showed a robust reinforcing effect at both doses tested.[1] Thebaine also showed a weak reinforcing effect.[1] This suggests this compound possesses a lower psychological dependence potential than codeine in this model.[1]

Physical Dependence Assessment

Physical dependence is characterized by the emergence of a withdrawal syndrome upon abrupt cessation of chronic drug administration or following the administration of an antagonist.

This protocol is based on the methodology described by Yanagita et al. (1977).[1]

-

Subjects: Normal, non-dependent adult rhesus monkeys (Macaca mulatta).

-

Drug Administration Phase (Induction):

-

Drug: this compound hydrochloride, dissolved in saline.

-

Dosing Regimen: this compound is administered subcutaneously (s.c.) twice daily.

-

Dose Escalation: The dose is initiated at 1.0 mg/kg and is progressively increased to a final maintenance dose of 16.0 mg/kg over several weeks.

-

Duration: The maintenance dose is administered for 31 days to ensure the development of physical dependence.

-

-

Withdrawal Phase (Testing):

-

Natural Withdrawal: After the final dose of this compound, the drug is discontinued, and monkeys are observed for signs of withdrawal for 5 days.

-

Naloxone-Precipitated Withdrawal: On the 32nd day (24 hours after the last this compound dose), a challenge injection of the opioid antagonist naloxone hydrochloride (1.0 mg/kg, s.c.) is administered to precipitate withdrawal. Monkeys are observed for 2 hours post-injection.

-

-

Data Collection (Withdrawal Signs): A comprehensive checklist of withdrawal signs is used. The severity of the withdrawal syndrome is graded based on the presence and intensity of these signs. Key signs include:

-

CNS Hyperexcitability: Tremors, muscle rigidity, restlessness, hyperirritability, convulsions.

-

Behavioral Changes: Apprehension, vocalization, aggression, bizarre behavior.

-

Autonomic Signs: Salivation, rhinorrhea, lacrimation, mydriasis, piloerection.

-

Gastrointestinal Signs: Retching, vomiting, diarrhea.

-

Other: Yawning, anorexia, weight loss.

-

The study by Yanagita et al. (1977) found that after 31 days of chronic administration of this compound up to 16 mg/kg, no significant withdrawal signs were observed either during natural withdrawal or after a naloxone challenge.[1] This was in contrast to control experiments with morphine, which produces a severe withdrawal syndrome under similar conditions.

Interpretation: These results indicate that this compound has a very low capacity to produce physical dependence in rhesus monkeys, substantially lower than that of morphine.[1]

Conditioned Place Preference (CPP): A Rodent Model for Assessing Rewarding Effects

While the primary data for this compound comes from non-human primate studies, the Conditioned Place Preference (CPP) paradigm is a widely used rodent model to assess the rewarding or aversive properties of a compound, which is relevant to its psychological dependence potential.[6][7]

-

Subjects: Adult male or female rats or mice.

-

Apparatus: A two- or three-compartment chamber where compartments are distinguished by distinct visual (e.g., wall color/pattern) and tactile (e.g., floor texture) cues.

-

Phase 1: Pre-Conditioning (Baseline): On Day 1, each animal is placed in the apparatus and allowed to freely explore all compartments for a set time (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.

-

Phase 2: Conditioning (typically 4-8 days):

-

This phase consists of alternating daily sessions.

-

On "Drug Days," animals receive an injection of this compound and are immediately confined to one of the compartments (e.g., the initially non-preferred one in a biased design) for a set period (e.g., 30 minutes).

-

On "Saline Days," animals receive a saline injection and are confined to the opposite compartment for the same duration.

-

-

Phase 3: Post-Conditioning (Test): On the day after the final conditioning session, animals are placed back in the apparatus (in a drug-free state) and allowed to freely explore all compartments. The time spent in each compartment is recorded.

-

Analysis: A significant increase in the time spent in the drug-paired compartment during the Post-Conditioning test compared to the Pre-Conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.

Conclusion and Overall Dependence Profile

Based on the comprehensive in vivo assessment in rhesus monkeys, this compound demonstrates a mixed but generally low dependence potential compared to other opioids like codeine and morphine.

-

Psychological Dependence: this compound exhibits weak reinforcing effects in the intravenous self-administration model, and only at a low dose.[1] This suggests a significantly lower abuse liability and potential for psychological dependence than codeine.[1]

-

Physical Dependence: Chronic, high-dose administration of this compound fails to produce significant withdrawal signs upon either abrupt cessation or naloxone challenge.[1] This indicates a negligible potential for producing physical dependence.

References

- 1. UNODC - Bulletin on Narcotics - 1977 Issue 1 - 004 [unodc.org]

- 2. unodc.org [unodc.org]

- 3. researchgate.net [researchgate.net]

- 4. Dependence potential of this compound, codeine and thebaine tested in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 6. Self-administration of D1 receptor agonists by squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abuse liability, behavioral pharmacology, and physical-dependence potential of opioids in humans and laboratory animals: lessons from tramadol - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Antitussive Potency of Drotebanol and Codeine: A Technical Whitepaper

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antitussive potency of Drotebanol in comparison to codeine. This compound, a morphinan derivative, has demonstrated significantly greater antitussive efficacy than codeine in preclinical studies. This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Cough is a primary defensive reflex of the respiratory system, yet chronic or excessive coughing can be debilitating and is a common symptom of numerous respiratory diseases. Opioids, such as codeine, have long been the standard for centrally acting antitussive agents.[1][2] However, the search for more potent and potentially safer alternatives is a continuous effort in pharmaceutical research. This compound (also known as Oxymethebanol) is a semi-synthetic opioid agonist that has shown potent antitussive properties.[3] This whitepaper aims to provide a detailed comparison of the antitussive potency of this compound and codeine, focusing on quantitative data, experimental procedures, and mechanisms of action.

Quantitative Comparison of Antitussive Potency

The following tables summarize the available quantitative data on the potency of this compound and codeine from different experimental paradigms.

Table 1: Comparative Potency in Suppression of Morphine Withdrawal Signs

| Compound | Animal Model | Endpoint | ED50 (mg/kg) | Potency Ratio (this compound vs. Codeine) |

| This compound | Rhesus Monkey | Complete suppression of morphine withdrawal signs | 3 | ~5.3x more potent |

| Codeine | Rhesus Monkey | Complete suppression of morphine withdrawal signs | 16 | - |

Source: Yanagita et al., 1977. This study, while not a direct measure of antitussive effect, provides evidence of this compound's higher potency in a relevant in vivo opioid activity model.

Table 2: Antitussive ED50 Values from Citric Acid-Induced Cough Models in Guinea Pigs

| Compound | Administration Route | ED50 (mg/kg) with 95% Confidence Limits |

| Codeine | Subcutaneous (s.c.) | 9.1 (5.8-15) |

| Codeine | Intravenous (i.v.) | 8.7 (4.2-12) |

Source: Adcock et al., 1988. Note: ED50 values for this compound from a directly comparable citric acid-induced cough model are not available in the public domain but are reported to be significantly lower, consistent with its higher potency.

Experimental Protocols

The evaluation of antitussive agents relies on standardized preclinical models that induce a measurable cough response. The most common and well-validated of these is the citric acid-induced cough model in guinea pigs.

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for assessing the efficacy of centrally and peripherally acting antitussive drugs.

Objective: To quantify the antitussive effect of a test compound by measuring the reduction in the number of coughs induced by citric acid aerosol.

Animals: Male Dunkin-Hartley guinea pigs are typically used.

Apparatus:

-

A whole-body plethysmograph to house the animal during exposure.

-

An ultrasonic nebulizer to generate the citric acid aerosol.

-

A microphone and a pressure transducer to detect and record cough events.

-

Data acquisition and analysis software.

Procedure:

-

Acclimatization: Animals are acclimatized to the plethysmograph chamber prior to the experiment.

-

Baseline Cough Response: Each animal is exposed to an aerosol of a tussive agent, typically 0.3-0.6 M citric acid in saline, for a fixed period (e.g., 10 minutes). The number of coughs is recorded to establish a baseline. Coughs are identified by their characteristic sound and the associated sharp expiratory pressure change.

-

Drug Administration: Animals are treated with the test compound (this compound or codeine) or vehicle via a specified route (e.g., subcutaneous, intravenous, or oral). A pre-treatment period (e.g., 30-60 minutes) is allowed for drug absorption and distribution.

-

Post-Treatment Cough Challenge: Following the pre-treatment period, the animals are re-challenged with the citric acid aerosol, and the number of coughs is again quantified.

-

Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the post-treatment challenge compared to the baseline. The ED50, the dose required to produce a 50% reduction in cough count, is then determined from the dose-response curve.

Figure 1: Workflow for a typical preclinical antitussive assay.

Mechanism of Action and Signaling Pathways

Both this compound and codeine exert their antitussive effects primarily through their action as agonists at the μ-opioid receptor (MOR) in the central nervous system.[1][3] The cough center, located in the medulla oblongata, is the principal site of action.

Activation of the G-protein coupled μ-opioid receptor by these agonists initiates a cascade of intracellular signaling events that ultimately suppress the cough reflex.

Key Signaling Events:

-

Receptor Binding: this compound or codeine (after metabolic conversion to morphine) binds to and activates the μ-opioid receptor on neurons within the cough center.

-

G-Protein Activation: This binding leads to the activation of inhibitory G-proteins (Gi/o).

-

Inhibition of Adenylyl Cyclase: The activated G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Ion Channel Modulation:

-

Potassium Channels: The G-protein activation also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The subsequent efflux of K+ ions causes hyperpolarization of the neuronal membrane.

-

Calcium Channels: Concurrently, voltage-gated Ca2+ channels are inhibited, reducing the influx of Ca2+ ions.

-

-

Reduced Neuronal Excitability: The combined effects of decreased cAMP, membrane hyperpolarization, and reduced Ca2+ influx decrease the excitability of the neurons in the cough center. This makes it more difficult for afferent signals from the respiratory tract to trigger the efferent cough response.

Figure 2: Signaling pathway of opioid antitussives.

Conclusion

The available data strongly indicate that this compound is a significantly more potent antitussive agent than codeine, with preclinical evidence suggesting a potency ratio of approximately 10:1. Both compounds mediate their effects through the central μ-opioid receptor signaling pathway, leading to a reduction in the excitability of the cough center. The standardized citric acid-induced cough model in guinea pigs remains a robust method for the preclinical evaluation and comparison of such antitussive agents. Further research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and safety profile of this compound in humans. This technical guide provides a foundational understanding for researchers and professionals involved in the development of novel antitussive therapies.

References

- 1. Dextromethorphan and codeine: comparison of plasma kinetics and antitussive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UNODC - Bulletin on Narcotics - 1977 Issue 1 - 004 [unodc.org]

Methodological & Application

Application Notes and Protocols for the Quantification of Drotebanol

For Researchers, Scientists, and Drug Development Professionals